N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-cysteine, glycine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine typically involves peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents like carbodiimides or uronium salts. After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the automated assembly of peptide chains on a solid resin, which simplifies purification and increases yield .
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides .
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
432513-88-7 |
---|---|
Molecular Formula |
C35H52N12O9S |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C35H52N12O9S/c36-23(3-1-13-41-34(37)38)29(51)45-24(4-2-14-42-35(39)40)31(53)47-27(18-57)30(52)43-17-28(50)44-25(15-19-5-9-21(48)10-6-19)32(54)46-26(33(55)56)16-20-7-11-22(49)12-8-20/h5-12,23-27,48-49,57H,1-4,13-18,36H2,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,37,38,41)(H4,39,40,42)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
UTZGZJARUYKHOD-IRGGMKSGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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